molecular formula C10H7BrO3 B15260273 3-(3-Bromophenyl)oxolane-2,5-dione

3-(3-Bromophenyl)oxolane-2,5-dione

Cat. No.: B15260273
M. Wt: 255.06 g/mol
InChI Key: QZZRTPOFDYEUKF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxolane-2,5-dione is an organic compound with the molecular formula C10H7BrO3 It is a derivative of oxolane-2,5-dione, where a bromophenyl group is attached to the third carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)oxolane-2,5-dione typically involves the bromination of phenyl oxolane-2,5-dione. One common method is the reaction of phenyl oxolane-2,5-dione with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)oxolane-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The oxolane ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxolane-2,5-dione derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(3-Bromophenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dibromophenyl)oxolane-2,5-dione: This compound has two bromine atoms on the phenyl ring, which can lead to different reactivity and applications.

    3-Phenyl-oxolane-2,5-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-(3-Chlorophenyl)oxolane-2,5-dione: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

3-(3-Bromophenyl)oxolane-2,5-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

3-(3-bromophenyl)oxolane-2,5-dione

InChI

InChI=1S/C10H7BrO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2

InChI Key

QZZRTPOFDYEUKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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